molecular formula C31H38N8O3 B608654 Lrrk2-IN-1 CAS No. 1234480-84-2

Lrrk2-IN-1

Cat. No. B608654
M. Wt: 570.7
InChI Key: IWMCPJZTADUIFX-UHFFFAOYSA-N
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Description

LRRK2-IN-1 is an ATP-competitive inhibitor that inhibits leucine-rich repeat kinase 2 (LRRK2) and doublecortin-like kinase 1 (DCLK1). LRRK2 is a multi-domain protein kinase that regulates a wide range of cellular processes such as homeostasis and cell survival . Mutations in LRRK2 that increase its kinase activity have a strong association with the development of Parkinson’s disease .


Molecular Structure Analysis

The molecular structure of LRRK2-IN-1 is C31H38N8O3 . The structure of LRRK2 with type I (LRRK2-IN-1) and type II inhibitors has been studied using near-atomic-resolution structures .


Chemical Reactions Analysis

LRRK2-IN-1 treatment causes dephosphorylation of LRRK2, leading to its dissociation from 14-3-3 proteins, ubiquitination, and degradation .


Physical And Chemical Properties Analysis

LRRK2-IN-1 has a molecular weight of 570.7 g/mol . It is a yellow-white to pale yellow powder that is soluble in DMSO at 50 mg/mL .

Scientific Research Applications

  • Antiproliferative Activity in Cancer : LRRK2-IN-1 was found to have potent antiproliferative activity in various human cancer cells. It induces cell cycle arrest and cancer cell death by binding specifically to human proliferating cell nuclear antigen (PCNA) in cancer cells, suggesting its potential as a novel pharmacological molecule for cancer therapy (Li et al., 2018).

  • Role in Parkinson’s Disease : LRRK2-IN-1 is significant in Parkinson's disease research due to its ability to inhibit LRRK2, a gene commonly mutated in familial Parkinson’s disease. This inhibition leads to dephosphorylation of specific residues and accumulation of LRRK2 within aggregate structures, providing a tool to study LRRK2 biology in Parkinson’s disease (Deng et al., 2011).

  • Interaction with Microtubules : The kinase domain of LRRK2, targeted by LRRK2-IN-1, regulates its interactions with microtubules. This interaction is thought to influence the formation of LRRK2 filaments in cells, which could have implications for the design of therapeutic LRRK2 kinase inhibitors (Deniston et al., 2020).

  • Alternative to LRRK2-IN-1 for Parkinson's Disease : Research comparing LRRK2-IN-1 with another compound, GSK's Compound 1, suggests that the latter might be superior for pharmacological research on LRRK2 due to better physiochemical and pharmacokinetic properties, highlighting the ongoing exploration of alternatives to LRRK2-IN-1 in Parkinson's disease research (Koshibu et al., 2015).

  • Regulation of Macroautophagy : LRRK2-IN-1 impacts macroautophagy in a non-canonical fashion, independent of mTOR and ULK1, but dependent upon the activation of Beclin 1-containing class III PI3-kinase. This suggests a role for LRRK2 in cellular catabolic processes, which is relevant in the context of Parkinson’s disease (Manzoni et al., 2016).

Future Directions

LRRK2-IN-1 is a promising drug target for Parkinson’s disease. The Biogen and Denali’s pivotal trial of a first-in-class LRRK2 kinase inhibitor is a long-awaited test of a target that could provide a path to disease-modifying therapies for Parkinson disease .

properties

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676751
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lrrk2-IN-1

CAS RN

1234480-84-2
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
N Weygant, D Qu, WL Berry, R May… - Molecular …, 2014 - molecular-cancer.biomedcentral …
… Here we report that LRRK2-IN-1 demonstrates potent anti-cancer … Moreover, we show that LRRK2-IN-1 suppresses DCLK1 … activity is a significant factor in resistance to LRRK2-IN-1. …
Number of citations: 114 molecular-cancer.biomedcentral.com
X Deng, N Dzamko, A Prescott, P Davies, Q Liu… - Nature chemical …, 2011 - nature.com
… In conclusion, we report upon the discovery of LRRK2-IN-1, to our knowledge the first selective and potent inhibitor of LRRK2. We establish that LRRK2-IN-1 rapidly suppresses LRRK2 …
Number of citations: 447 www.nature.com
CK Deniston, J Salogiannis, S Mathea, DM Snead… - Nature, 2020 - nature.com
… Indeed, MLi-2 22,23 and another LRRK2-specific type I inhibitor, LRRK2-IN-1 34 , which are both … Similar to ponatinib, GZD-824, MLi-2 and LRRK2-IN-1 inhibited the phosphorylation of …
Number of citations: 140 www.nature.com
SL Chan, EK Tan - Expert Opinion on Therapeutic Targets, 2017 - Taylor & Francis
… Taken together, it suggests that LRRK2 acts downstream of TLR4 activation and though LRRK2 knockdown or kinase inhibition by LRRK2-in-1 attenuated TNFα secretion and nitric …
Number of citations: 53 www.tandfonline.com
K Koshibu, J van Asperen, H Gerets, J Garcia-Ladona… - Pharmacology, 2015 - karger.com
… In this study, we evaluated a GSKpatented compound (Compound 1) and LRRK2-IN-1 for their physiochemical and biological activities in vitro and in vivo to determine their usefulness …
Number of citations: 6 karger.com
E Tolosa, M Vila, C Klein, O Rascol - Nature Reviews Neurology, 2020 - nature.com
One of the most common monogenic forms of Parkinson disease (PD) is caused by mutations in the LRRK2 gene that encodes leucine-rich repeat kinase 2 (LRRK2). LRRK2 mutations, …
Number of citations: 308 www.nature.com
W Li, Y Zhou, G Tang, NK Wong, M Yang… - Molecular …, 2018 - ACS Publications
… target(s) of LRRK2-IN-1 in this cell line. Previously, LRRK2-IN-1 has been reported to elicit cell … (12) However, in human T lymphocyte Jurkat cells, we found LRRK2-IN-1 inhibits cell …
Number of citations: 14 pubs.acs.org
GC Luerman, C Nguyen, H Samaroo… - Journal of …, 2014 - Wiley Online Library
… We sought to examine global phosphopeptide changes following LRRK2-IN-1 treatment in both endogenously expressing and LRRK2 G2019S-over-expressing SH-SY5Y cells. The …
Number of citations: 75 onlinelibrary.wiley.com
L Reyniers, MG Del Giudice, L Civiero… - Journal of …, 2014 - Wiley Online Library
Genetic studies show that LRRK 2, and not its closest paralogue LRRK 1, is linked to Parkinson's disease. To gain insight into the molecular and cellular basis of this discrepancy, we …
Number of citations: 83 onlinelibrary.wiley.com
J Chen, P Su, W Luo, J Chen - Biochemical and Biophysical Research …, 2018 - Elsevier
… LRRK2-IN-1 to inhibit the expression of LRRK2. The results showed that treatment with LRRK2-IN-1 … Then we testified Atg5 and Beclin-1 and found that treatment with LRRK2-IN-1 could …
Number of citations: 51 www.sciencedirect.com

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